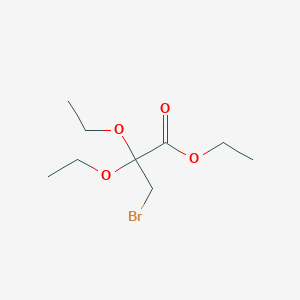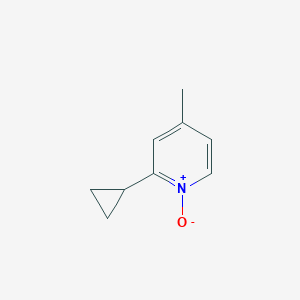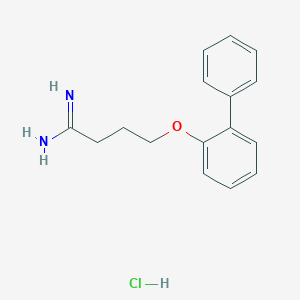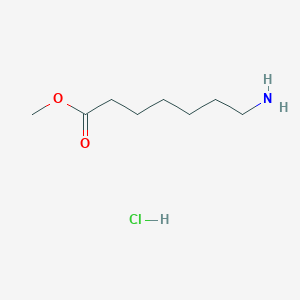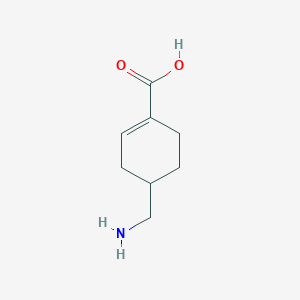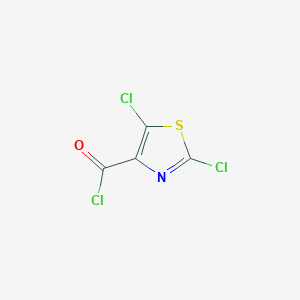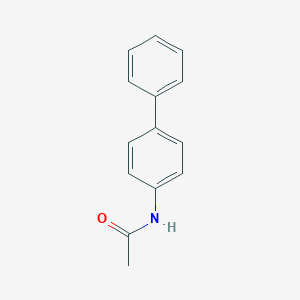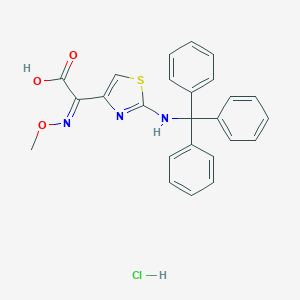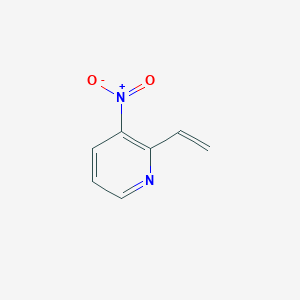
(2R)-2-(2-methylpropanoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-methylpropanoylamino)propanoic acid, also known as N-Isobutyl-L-alanine, is a non-proteinogenic amino acid. It is commonly used in the synthesis of various peptides and proteins.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-(2-methylpropanoylamino)propanoic acid is not well understood. However, it is believed to interact with proteins and enzymes in a variety of ways, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can affect the stability and function of proteins and enzymes, leading to a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
(2R)-2-(2-methylpropanoylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to affect protein folding and stability, as well as enzyme activity. It has also been shown to have antiviral and antibacterial properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-(2-methylpropanoylamino)propanoic acid is that it is relatively easy to synthesize and purify. Additionally, it is a non-proteinogenic amino acid, which means that it can be used to introduce new chemical functionalities into peptides and proteins. However, one limitation of (2R)-2-(2-methylpropanoylamino)propanoic acid is that its exact mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving (2R)-2-(2-methylpropanoylamino)propanoic acid. One potential direction is the development of new drugs and therapies based on its antiviral and antibacterial properties. Another potential direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on protein folding and stability.
Métodos De Síntesis
(2R)-2-(2-methylpropanoylamino)propanoic acid can be synthesized using a variety of methods. One commonly used method involves the reaction of isobutylamine with L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography.
Aplicaciones Científicas De Investigación
(2R)-2-(2-methylpropanoylamino)propanoic acid has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various peptides and proteins. It has also been used in the study of protein folding and stability. Additionally, it has been used in the development of new drugs and therapies.
Propiedades
Número CAS |
130408-42-3 |
|---|---|
Nombre del producto |
(2R)-2-(2-methylpropanoylamino)propanoic acid |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2R)-2-(2-methylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1 |
Clave InChI |
GVSRXFYGMVCCPQ-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)C(C)C |
SMILES |
CC(C)C(=O)NC(C)C(=O)O |
SMILES canónico |
CC(C)C(=O)NC(C)C(=O)O |
Sinónimos |
D-Alanine, N-(2-methyl-1-oxopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)
